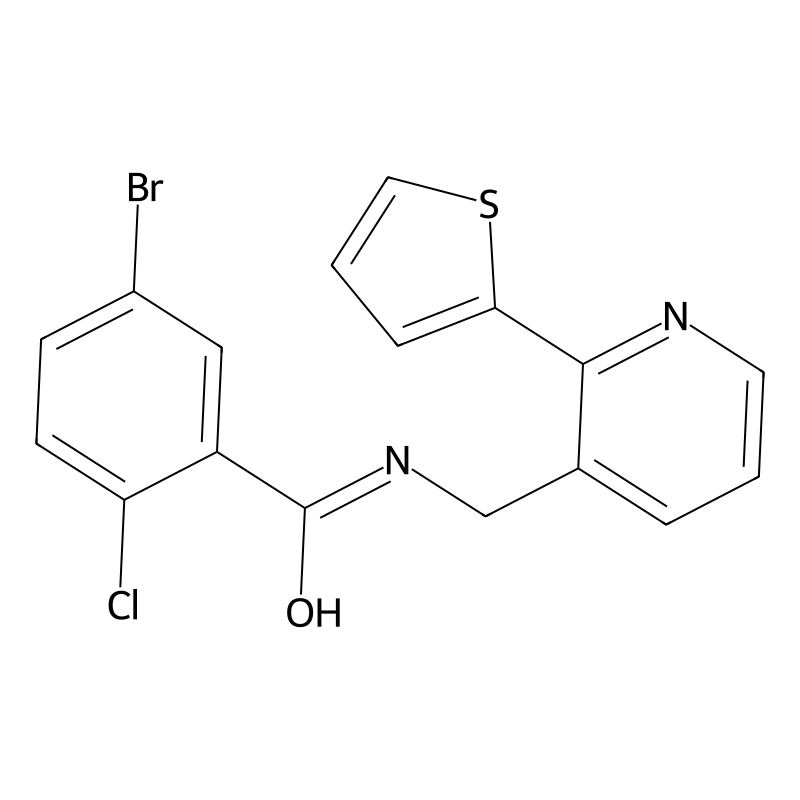

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Current Research Status:

Potential Research Areas:

Based on the compound's structure, some potential research areas for 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide could include:

- Medchem (Medicinal Chemistry): The presence of a benzamide group, a common functional group found in many drugs, suggests potential for exploring the molecule's therapeutic properties. Researchers might investigate its interaction with specific biological targets or its activity in specific disease models.

- Material Science: The combination of aromatic rings and heterocyclic moieties (thiophene and pyridine) could be of interest for material science applications. Researchers might explore the compound's potential for use in organic electronics or other functional materials.

Finding Further Information:

Staying up-to-date on research related to 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be achieved by:

- Following scientific databases: Regularly checking databases like PubMed, Chemical Abstracts Service: , or Google Scholar for new publications mentioning the compound name.

- Scientific conferences: Attending relevant scientific conferences or following conference proceedings related to medicinal chemistry or material science, where this compound might be presented.

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide moiety substituted with bromine and chlorine atoms, as well as a pyridine ring linked to a thiophene group. This compound's molecular formula is C16H14BrClN2OS, and it has a molecular weight of approximately 397.7 g/mol. The presence of halogens and heterocycles in its structure suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

- Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions: The thiophene and pyridine moieties can be involved in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

- Acylation Reactions: The amide functional group can react with acyl chlorides or anhydrides to form substituted amides.

These reactions highlight the versatility of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in synthetic organic chemistry.

Compounds containing bromine, chlorine, and heterocycles often exhibit significant biological activities. Preliminary studies suggest that 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide may possess:

- Anticancer Properties: Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation.

- Antimicrobial Activity: The presence of halogens and heterocycles may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.

Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves several steps:

- Preparation of Thiophene-Pyridine Intermediate: Synthesize the thiophene-pyridine component through methods such as cyclization or condensation reactions.

- Benzoylation: React the thiophene-pyridine intermediate with 5-bromo-2-chlorobenzoyl chloride to form the benzamide derivative.

- Purification: Utilize techniques like recrystallization or chromatography to purify the final product.

- Characterization: Employ spectroscopic methods (NMR, IR, MS) to confirm the structure and purity of the synthesized compound.

The unique properties of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide make it suitable for various applications:

- Pharmaceutical Development: As a potential lead compound for developing new anticancer or antimicrobial agents.

- Research Tool: Useful in studying enzyme inhibition mechanisms or cellular pathways affected by halogenated compounds.

- Material Science: Potential applications in creating novel materials due to its unique structural features.

Interaction studies are crucial for understanding how 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide interacts with biological targets:

- Protein Binding Studies: Investigate how the compound binds to specific proteins involved in cancer pathways or microbial resistance.

- Cellular Uptake Studies: Assess how well the compound penetrates cell membranes and its distribution within cells.

- Mechanism of Action Studies: Explore the biochemical pathways affected by this compound, particularly focusing on cell cycle regulation and apoptosis induction in cancer cells.

Several compounds share structural similarities with 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Contains bromine and chlorine; pyrimidine ring | Selective inhibitor of cyclin-dependent kinases |

| 5-Bromo-N-(4-(pyridin-3-yloxy)phenyl)thiazole | Thiazole ring; brominated phenyl group | Antimicrobial activity |

| N-(4-Bromophenyl)-N'-(pyridin-3-yloxy)urea | Urea linkage; brominated phenyl | Potential anticancer activity |

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-y-l)methyl)benzamide lies in its combination of halogens, heterocycles, and a benzamide structure, which may contribute to diverse biological activities not observed in other similar compounds. Its potential for selective targeting in therapeutic applications makes it a promising candidate for further investigation in drug development.